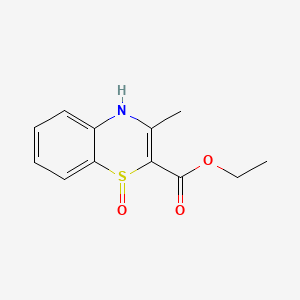

2-(1-(Boc)-4,4-difluoropyrrolidin-3-yl)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

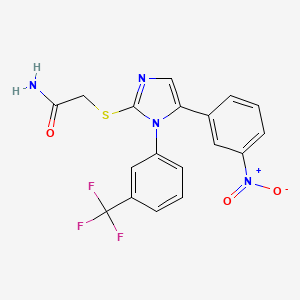

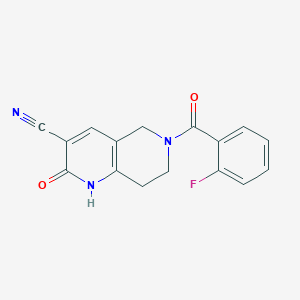

“2-(1-(Boc)-4,4-difluoropyrrolidin-3-yl)acetic acid” is a complex organic compound. The “Boc” in the name refers to the tert-butyloxycarbonyl protecting group, which is commonly used in organic synthesis . This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The molecular structure of “2-(1-(Boc)-4,4-difluoropyrrolidin-3-yl)acetic acid” is complex due to the presence of the Boc group and the difluoropyrrolidinyl group. The Boc group consists of a carbamate structure, which is an ester derived from carbamic acid . The difluoropyrrolidinyl group contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis

The Boc group in “2-(1-(Boc)-4,4-difluoropyrrolidin-3-yl)acetic acid” can be removed under acidic conditions . This process involves the formation of a tert-butyl cation, which can be quenched by a suitable trapping agent . The removal of the Boc group allows for further reactions with the amine group .作用机制

Target of Action

The boc group (tert-butyloxycarbonyl) is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.

Mode of Action

The Boc group in the compound serves as a protecting group for amines, preventing them from undergoing unwanted reactions during synthesis . The Boc group can be added to amines under various conditions, and its removal can be achieved with strong acids such as trifluoroacetic acid . This interaction with its targets allows for transformations of other functional groups .

Biochemical Pathways

For instance, it could potentially affect the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

The boc group’s stability under various conditions may influence the compound’s bioavailability.

Result of Action

The boc group’s role in protecting amines suggests that it may prevent unwanted reactions involving amines, thereby influencing the overall outcome of a given synthetic process .

Action Environment

The action of 2-(1-(Boc)-4,4-difluoropyrrolidin-3-yl)acetic acid can be influenced by various environmental factors. For instance, the addition and removal of the Boc group can be achieved under specific conditions, such as the presence of certain bases or acids . Therefore, factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability.

安全和危害

The safety data sheet for a similar compound, (S)-2-(1-Boc-2-pyrrolidinyl)acetic acid, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

未来方向

The future directions for the use and study of “2-(1-(Boc)-4,4-difluoropyrrolidin-3-yl)acetic acid” would depend on the specific research or industrial context. In general, there is ongoing interest in the development of new synthetic methods and applications for Boc-protected compounds . Further studies could also explore the properties and potential uses of the difluoropyrrolidinyl group.

属性

IUPAC Name |

2-[4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-7(4-8(15)16)11(12,13)6-14/h7H,4-6H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHFYVFPPURWTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-3-yl)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(4-Fluorophenyl)-14-methyl-7-[(3-methylbutyl)sulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2900047.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide](/img/structure/B2900053.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2900055.png)

![3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2900060.png)